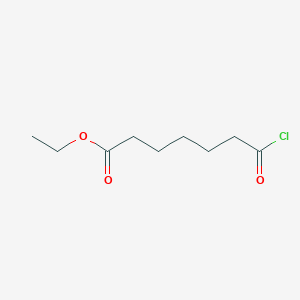

Ethyl 6-(Chloroformyl)hexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloro-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNYLOIPHDFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337527 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14794-32-2 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-(chloroformyl)hexanoate from Monoethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 6-(chloroformyl)hexanoate

This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of pharmaceutical development, polymer chemistry, and the creation of advanced materials. Its structure, featuring a terminal ethyl ester and an acyl chloride, makes it a versatile building block. The ester provides a site for further modification or can act as a stable protecting group, while the highly reactive acyl chloride allows for efficient coupling with a wide range of nucleophiles, including amines, alcohols, and carbanions. This dual functionality enables the synthesis of complex molecules with precise control over their architecture, making it an invaluable intermediate for creating novel drug candidates, specialized polymers, and functionalized surfaces. This guide provides an in-depth exploration of the synthesis of this compound from monoethyl adipate, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Reaction Mechanism and Reagent Selection

The conversion of the carboxylic acid moiety of monoethyl adipate to an acyl chloride is typically achieved using a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While both achieve the desired outcome, they operate via slightly different mechanisms and present distinct advantages and disadvantages.

Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[1]

Mechanism with Thionyl Chloride:

-

The carboxylic acid oxygen of monoethyl adipate attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

-

The resulting intermediate eliminates a proton and the chloride ion to form a chlorosulfite ester.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, particularly when using thionyl chloride.[2]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[3] The reaction is typically catalyzed by DMF, which forms a Vilsmeier reagent in situ. This reagent is the active electrophile that reacts with the carboxylic acid. The byproducts of this reaction are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are gases.[3]

Comparative Analysis of Chlorinating Agents:

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | High | Generally milder and more selective |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Reaction Conditions | Often requires heating/reflux | Typically performed at room temperature |

| Work-up | Excess reagent removed by distillation | Excess reagent and solvent removed by evaporation |

| Cost | Less expensive | More expensive |

For the synthesis of this compound, the ethyl ester functionality is generally stable to both thionyl chloride and oxalyl chloride under the reaction conditions required for the conversion of the carboxylic acid. Studies have shown that ethyl esters are essentially unreactive towards thionyl chloride at room temperature.[4]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol details a representative procedure for the synthesis of this compound from monoethyl adipate using thionyl chloride.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| Monoethyl adipate | Starting material |

| Thionyl chloride (SOCl₂) | Chlorinating agent |

| N,N-Dimethylformamide (DMF) | Catalyst (optional, a few drops) |

| Anhydrous dichloromethane (DCM) or Toluene | Reaction solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser with a drying tube | To prevent moisture ingress and contain evolved gases |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle or oil bath | For controlled heating |

| Rotary evaporator | For removal of solvent and excess thionyl chloride |

| Vacuum distillation apparatus | For purification of the final product |

| Schlenk line or nitrogen/argon inlet | To maintain an inert atmosphere |

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: Add monoethyl adipate (e.g., 17.4 g, 0.1 mol) to the flask.

-

Addition of Solvent and Reagent: Under a positive pressure of nitrogen or argon, add an anhydrous solvent such as dichloromethane or toluene (e.g., 100 mL). With gentle stirring, add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol, 1.2 equivalents) dropwise via syringe through the septum. A few drops of DMF can be added as a catalyst.[2]

-

Reaction: The reaction mixture is then gently heated to reflux (for toluene, the bath temperature would be around 110-120 °C; for DCM, around 40-50°C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution (the evolved gases can be bubbled through a basic solution to neutralize them).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added to the crude product and evaporated two to three times.[5]

-

Purification: The crude this compound is then purified by vacuum distillation.[6][7][8][9] Collect the fraction boiling at approximately 128-130 °C at 17 mmHg.[10]

Visualizing the Synthesis and Workflow

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂).[11] Therefore, stringent safety precautions must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.[11]

-

Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as thionyl chloride reacts vigorously with water.

-

Quenching: Any residual thionyl chloride on glassware should be quenched carefully with a suitable alcohol (e.g., isopropanol or methanol) before washing with water.

-

Spill Management: In case of a spill, neutralize with a dry solid absorbent material such as sodium bicarbonate or sand. Do not use water.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The following are the expected chemical shifts based on a patent for a similar synthesis[10]:

-

δ 4.14 (q, 2H, -OCH₂CH₃)

-

δ 2.93 (t, 2H, -CH₂COCl)

-

δ 2.33 (t, 2H, -CH₂COOEt)

-

δ 1.67-1.78 (m, 4H, -CH₂CH₂CH₂CH₂-)

-

δ 1.24 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR: Based on typical chemical shifts for esters and acyl chlorides, the following approximate shifts are expected[12]:

-

~173 ppm (C=O, ester)

-

~172 ppm (C=O, acyl chloride)

-

~60 ppm (-OCH₂CH₃)

-

~45 ppm (-CH₂COCl)

-

~34 ppm (-CH₂COOEt)

-

~24-28 ppm (aliphatic -CH₂-)

-

~14 ppm (-OCH₂CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester and acyl chloride functional groups[13]:

-

C=O stretch (acyl chloride): A strong band around 1800 cm⁻¹.

-

C=O stretch (ester): A strong band around 1735 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1300-1000 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the distilled product and confirm its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. PubChem lists GC-MS data for this compound.[14]

Troubleshooting and Potential Side Reactions

-

Low Yield: This can be due to incomplete reaction or loss of product during work-up and purification. Ensure the reaction goes to completion and that the distillation is performed carefully. Moisture contamination is a common cause of low yield as it hydrolyzes both the thionyl chloride and the product.

-

Product Decomposition: Acyl chlorides are thermally sensitive. Overheating during distillation should be avoided. A good vacuum is essential to keep the distillation temperature low.[6][7][8][9]

-

Incomplete Removal of Thionyl Chloride: Residual thionyl chloride can interfere with subsequent reactions. The azeotropic removal with toluene is an effective method to ensure its complete removal.

-

Side Reactions: While the ethyl ester is generally stable, prolonged heating or the presence of certain impurities could potentially lead to side reactions such as transesterification or cleavage of the ester. However, under the recommended conditions, these are generally not significant.

Conclusion

The synthesis of this compound from monoethyl adipate is a robust and reliable transformation that provides access to a valuable synthetic intermediate. Careful selection of the chlorinating agent, adherence to anhydrous reaction conditions, and proper safety precautions are paramount for a successful outcome. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis, enabling the efficient and safe production of this versatile molecule for a wide range of applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (Various Authors). John Wiley & Sons. [Link]

-

University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

-

Organic Syntheses Procedure. Oxalyl Chloride. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

-

Westin, J. Distillation - Separations And Purifications. Jack Westin MCAT Content. [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

-

Organic Syntheses Procedure. 1,4-dibenzoylbutane. [Link]

-

Westin, J. Distillation. Jack Westin. [Link]

-

Royal Society of Chemistry. Synthesis. [Link]

-

Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

-

Reddit. reactions with thionyl chloride. r/OrganicChemistry. [Link]

-

Zhang, Y., et al. (2015). Study on vibrational spectra of ethyl hexanoate molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 103-110. [Link]

-

Brainly. (2023, March 28). In the first synthetic step (the synthesis of adipoyl chloride), why was it necessary to allow the reaction. [Link]

-

Reddit. Help! No reaction between reactants in my chem experiment for school. (Nylon 6,6 formation). r/chemhelp. [Link]

- Google Patents. (2008).

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2021, February 25). Using adipoyl chloride and 1-napthol to create an ester. Any tips?. [Link]

-

Organic Syntheses Procedure. Cobalt, [1,1',1'',1'''-(η4-1,3-cyclobutadiene-1,2,3,4-tetrayl)tetrakis[benzene]][(1,2,3,4,5-η)-1-[(4S)-4,5-dihydro-4-(1-methylethyl). [Link]

-

MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4587. [Link]

-

McCallum, J. (2020, June 16). Determine structures from IR spectra [Video]. YouTube. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

-

ResearchGate. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Purification [chem.rochester.edu]

- 7. How To [chem.rochester.edu]

- 8. Distillation - Free Sketchy MCAT Lesson [sketchy.com]

- 9. jackwestin.com [jackwestin.com]

- 10. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. This compound | C9H15ClO3 | CID 543232 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-(chloroformyl)hexanoate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of ethyl 6-(chloroformyl)hexanoate, a bifunctional molecule of significant interest in synthetic chemistry. We will delve into its core chemical properties, explore the nuances of its reactivity through a mechanistic lens, and present practical, field-tested protocols for its application. This document is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates to construct complex molecular architectures.

Introduction: The Versatility of a Bifunctional Building Block

This compound (CAS No. 14794-32-2) is a valuable linear C7-chain intermediate featuring two distinct functional groups: an ethyl ester and a highly reactive acyl chloride.[1][2][3] This dual functionality allows for sequential, orthogonal chemical transformations, making it an ideal building block or linker in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[4][5] The presence of the acyl chloride provides a site for rapid nucleophilic attack, while the more stable ester group can be carried through several synthetic steps before being hydrolyzed or otherwise transformed. Understanding the interplay of these functionalities is key to leveraging this reagent's full synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is foundational to its effective use in the laboratory. The key properties of this compound are summarized below. Its liquid state at room temperature and defined boiling point facilitate handling and purification, though its moisture sensitivity necessitates careful storage and use under inert conditions.[2][6]

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClO₃ | [1][3] |

| Molecular Weight | 206.67 g/mol | [1][3][6] |

| IUPAC Name | ethyl 7-chloro-7-oxoheptanoate | [1] |

| CAS Number | 14794-32-2 | [1][3][7] |

| Physical State | Liquid (at 20°C) | [6] |

| Boiling Point | 141°C at 17.5 mmHg | [2] |

| Purity | Typically >95-97% | [4][6] |

| Key Synonyms | 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl 7-chloro-7-oxoheptanoate | [2][6] |

| Moisture Sensitivity | Sensitive to moisture | [2][6] |

Synthesis Overview

This compound is typically synthesized from a corresponding carboxylic acid precursor. A common laboratory and industrial method involves the reaction of monoethyl adipate with a chlorinating agent. One patented method describes the use of bis(trichloromethyl) carbonate (traphosgene) in the presence of an organic amine catalyst, such as pyridine or N,N-dimethylformamide, in an organic solvent.[5] This approach is efficient and avoids the use of more hazardous reagents like thionyl chloride or oxalyl chloride, though those remain viable alternatives.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride's carbonyl carbon. This carbon is rendered highly electron-deficient by the inductive effects of both the adjacent oxygen and chlorine atoms, making it an excellent target for nucleophiles.[8][9] Reactions proceed via a characteristic nucleophilic addition-elimination mechanism .[10][11][12]

The Nucleophilic Addition-Elimination Mechanism

This two-stage mechanism is fundamental to the chemistry of acyl chlorides.[9][10]

-

Addition Stage: A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[9][11]

-

Elimination Stage: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group, the chloride ion, is expelled.[11][13] This regenerates the carbonyl group and results in the final substitution product.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reaction with Alcohols to Form Diesters

This compound reacts readily with alcohols in an exothermic reaction to yield a diester and hydrogen chloride gas.[8][11][13] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

-

Causality: The base is crucial. It serves to neutralize the steamy, corrosive HCl byproduct.[13] If not neutralized, the HCl can protonate the alcohol, reducing its nucleophilicity, or potentially catalyze side reactions.

Reaction with Amines to Form Amide-Esters

The reaction with primary or secondary amines is extremely rapid and often violent, producing an N-substituted amide-ester and an ammonium chloride salt.[10][14][15]

-

Causality: It is standard practice to use at least two equivalents of the amine. The first equivalent acts as the nucleophile, attacking the acyl chloride.[12] The second equivalent acts as a base, immediately neutralizing the generated HCl to form the corresponding ammonium chloride salt.[12][14][15] This prevents the protonation of the reacting amine, which would render it non-nucleophilic.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.

Protocol 1: Synthesis of Ethyl 6-(benzylamido)hexanoate

This procedure details the formation of an amide by reacting this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Workflow:

Caption: Experimental Workflow for Amide Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane. Dissolve benzylamine (2.1 eq) with stirring.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction and prevent side-product formation.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (benzylammonium chloride) will form immediately.[14]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours to ensure completion.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove excess acid and the ammonium salt) and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification & Validation: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

This compound serves as a critical intermediate in multiple fields.[4]

-

Pharmaceutical Synthesis: It is an important precursor for molecules like Thioctic Acid (α-lipoic acid), a widely used antioxidant.[5] Its linear chain and dual functionality make it an excellent choice for creating linker molecules in antibody-drug conjugates (ADCs) or PROTACs, where precise spacing between two active domains is required. The presence of a chlorine atom in a synthetic intermediate is highly valued, as chlorinated compounds are prevalent in FDA-approved drugs.[16]

-

Polymer and Materials Science: The acyl chloride can react with diols or diamines to form polyesters and polyamides, respectively. The terminal ethyl ester can then be modified to tune the polymer's properties.

Safety and Handling

Proper handling of this compound is paramount due to its hazardous nature.

GHS Hazard Identification:

-

Classification: Corrosive to metals (Category 1), Causes severe skin burns and eye damage (Category 1).[6][7]

-

Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).[6][7]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[6][7]

-

Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.[7]

-

Storage: Store in a cool, dry, well-ventilated area under an inert gas (e.g., nitrogen or argon) to prevent hydrolysis.[4][6] Keep in the original, tightly sealed, corrosive-resistant container.[6]

-

In case of Exposure:

-

Skin/Hair: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[6][7]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

-

Inhalation: Move the person to fresh air. Immediately call a poison center or doctor.[6][7]

-

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the predictable and robust reactivity of its acyl chloride functional group, which undergoes high-yield nucleophilic acyl substitution with a wide range of nucleophiles. When handled with the appropriate safety precautions, this reagent provides a reliable pathway for introducing a seven-carbon chain with an ester terminus, enabling the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Clark, J. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

SDS Manager. (2025, May 6). This compound SDS. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 6-chlorohexanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

-

ChemSynthesis. (2025, May 20). ethyl 6-chloro-6-oxohexanoate. Retrieved from [Link]

-

Fluorochem. (n.d.). This compound. Retrieved from [Link]

-

G. S. S. N. K. Babu, P. T. P. T. Van, & S. H. L. Kok. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | C9H15ClO3 | CID 543232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 6. This compound | 14794-32-2 | TCI AMERICA [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Ethyl 6-(chloroformyl)hexanoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 6-(chloroformyl)hexanoate

Authored by: A Senior Application Scientist

Publication Date: January 13, 2026

Executive Summary

This compound is a bifunctional aliphatic compound featuring both an ethyl ester and an acyl chloride. This unique combination of reactive sites makes it a valuable intermediate in various synthetic applications, including the development of novel polymers and pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount for its effective use. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification of this compound. The interpretation is grounded in fundamental spectroscopic principles and serves as a practical reference for researchers in organic synthesis and drug development.

Introduction: The Molecular Profile of this compound

This compound (C₉H₁₅ClO₃) is a linear-chain molecule where one terminus is functionalized as an ethyl ester and the other as a highly reactive chloroformyl (acyl chloride) group. This structure allows for selective chemical modifications at either end, providing a versatile platform for synthesizing more complex molecules. Given the reactivity of the acyl chloride moiety, particularly its susceptibility to hydrolysis, rigorous quality control via spectroscopic analysis is a critical, non-negotiable step prior to its use in any synthetic protocol. This guide outlines the expected spectral signatures that define its chemical identity.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a quantitative and qualitative assessment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the ester and acyl chloride groups results in a predictable downfield shift for adjacent protons.

Table 1: Summary of Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~1.25 | Triplet (t) | 3H |

| b | ~1.65 | Multiplet (m) | 4H |

| c | ~1.75 | Multiplet (m) | 2H |

| d | ~2.30 | Triplet (t) | 2H |

| e | ~2.90 | Triplet (t) | 2H |

| f | ~4.12 | Quartet (q) | 2H |

Interpretation of Key Signals:

-

The quartet at ~4.12 ppm (f) is characteristic of the methylene protons of the ethyl group, deshielded by the adjacent ester oxygen.

-

The most downfield triplet at ~2.90 ppm (e) corresponds to the methylene group alpha to the highly electron-withdrawing chloroformyl group.

-

The triplet at ~2.30 ppm (d) is assigned to the methylene protons alpha to the ester carbonyl.

-

The remaining aliphatic methylene protons appear as overlapping multiplets in the ~1.65-1.75 ppm range (b, c) .

-

The upfield triplet at ~1.25 ppm (a) represents the terminal methyl group of the ethyl ester.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their respective electronic nature.

Table 2: Summary of Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ (ester) | ~14.2 |

| Internal CH₂ groups | ~24.3, ~24.5, ~28.7 |

| CH₂ (alpha to ester C=O) | ~34.0 |

| CH₂ (alpha to C=OCl) | ~49.9 |

| O-CH₂ (ester) | ~60.6 |

| C=O (ester) | ~173.0 |

| C=O (acyl chloride) | ~173.5 |

Interpretation of Key Signals:

-

The two carbonyl carbons are found at the most downfield positions, ~173.5 ppm for the acyl chloride and ~173.0 ppm for the ester.

-

The carbon of the ethoxy group (O-CH₂ ) is readily identified at ~60.6 ppm .

-

The carbon adjacent to the acyl chloride (CH₂-COCl ) is significantly deshielded and appears at ~49.9 ppm .

-

The terminal methyl carbon of the ethyl group is the most upfield signal at ~14.2 ppm .

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly carbonyls. The distinct vibrational frequencies of the ester and acyl chloride C=O bonds are the most telling features in the IR spectrum of this compound.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Acyl Chloride) | ~1805 | Strong, Sharp |

| C=O Stretch (Ester) | ~1735 | Strong, Sharp |

| C-O Stretch (Ester) | 1170 - 1250 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Calibration: Perform a background scan using a clean, empty ATR crystal.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

The presence of two distinct and strong carbonyl absorptions, one at a significantly higher wavenumber (~1805 cm⁻¹) characteristic of an acyl chloride, and the other in the typical ester region (~1735 cm⁻¹), provides compelling evidence for the structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Table 4: Key Mass-to-Charge (m/z) Fragments in EI-MS

| m/z | Proposed Fragment | Significance |

| 206/208 | [M]⁺ | Molecular ion peak. The ~3:1 isotopic pattern confirms the presence of one chlorine atom. |

| 171 | [M - Cl]⁺ | Loss of a chlorine radical, a common fragmentation for acyl chlorides. |

| 161 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester moiety. |

Interpretation of Mass Spectrum: The most crucial feature is the molecular ion peak, which will appear as a doublet at m/z 206 and 208 with an intensity ratio of approximately 3:1. This isotopic signature is definitive for a molecule containing a single chlorine atom. Key fragmentation pathways include the loss of the chlorine atom to give a fragment at m/z 171 and the loss of the ethoxy group from the ester, resulting in a fragment at m/z 161 .

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The characteristic chemical shifts in NMR, the dual carbonyl bands in IR, and the specific molecular ion and fragmentation patterns in MS create a unique spectroscopic fingerprint. This multi-faceted analytical approach is indispensable for ensuring the material's identity and purity, thereby upholding the integrity of subsequent research and development activities.

References

Foreword: Unveiling a Versatile Heterobifunctional Building Block

An In-depth Technical Guide to Ethyl 6-(chloroformyl)hexanoate

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the demand for versatile, precisely engineered molecular scaffolds is insatiable. This compound, identified by its CAS number 14794-32-2, emerges as a pivotal reagent in this context. It is not merely a chemical; it is a strategic tool. This molecule possesses two distinct functional groups—a reactive acyl chloride and a more stable ethyl ester—separated by a flexible six-carbon aliphatic chain. This heterobifunctional nature is the key to its utility, allowing for sequential, controlled modifications.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the logic of its reactivity, and the validated protocols for its safe and effective application. We will explore how to synthesize it, how to use it, and how to handle it, grounding every step in the principles of robust scientific methodology.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a liquid at room temperature, valued for its role as a linker or spacer in the synthesis of more complex molecules.[1] Its structure offers a combination of high reactivity at one end (the acyl chloride) and a latent carboxylic acid functionality (the ethyl ester) at the other.

A summary of its essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14794-32-2 | [2][3] |

| Molecular Formula | C₉H₁₅ClO₃ | [3] |

| Molecular Weight | 206.67 g/mol | [2] |

| IUPAC Name | ethyl 7-chloro-7-oxoheptanoate | [3] |

| Common Synonyms | 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl Adipoyl Chloride | [2] |

| Physical State | Liquid (at 20°C) | [2] |

| Boiling Point | 141°C at 17.5 mmHg | [4] |

| Density | ~1.08 g/mL | [5] |

| Purity (Typical) | >97.0% (GC) | [2] |

Section 2: Synthesis and Purification Protocol

The reliable synthesis of this compound is fundamental to its application. The most common and direct laboratory-scale preparation involves the chlorination of the corresponding mono-esterified dicarboxylic acid, Adipic acid monoethyl ester.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution relies on the stringent exclusion of water to prevent hydrolysis of the acyl chloride product.

Objective: To synthesize this compound from Adipic acid monoethyl ester.

Materials:

-

Adipic acid monoethyl ester

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask, condenser, dropping funnel (all oven-dried)

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Methodology:

-

System Preparation: Assemble the reaction apparatus (round-bottom flask, condenser, dropping funnel) and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of inert gas. This step is critical to establish anhydrous conditions.

-

Reagent Charging: In the reaction flask, dissolve Adipic acid monoethyl ester (1.0 eq.) in anhydrous DCM under a positive pressure of inert gas.

-

Chlorination:

-

Using Thionyl Chloride: Add thionyl chloride (typically 1.2-1.5 eq.) dropwise to the stirred solution at 0°C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and then gently reflux (approx. 40°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Causality: Thionyl chloride is often preferred as its byproducts (HCl and SO₂) are gaseous and can be easily removed from the reaction mixture, simplifying the workup.

-

-

Solvent Removal: Once the reaction is complete, carefully remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. The exhaust should be routed through a basic scrubber (e.g., NaOH solution) to neutralize acidic gases.

-

Purification by Vacuum Distillation: The crude residue is purified by vacuum distillation. Collect the fraction boiling at approximately 141°C/17.5 mmHg.[4] This separates the desired product from non-volatile impurities and any remaining starting material.

Section 3: Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The acyl chloride is a highly electrophilic and reactive group, while the ethyl ester is comparatively stable, requiring harsher conditions for transformation. This differential allows for a two-stage reaction strategy.

Primary Reactions of the Acyl Chloride Moiety

The acyl chloride is the primary site of reaction, readily undergoing nucleophilic acyl substitution.

-

Amide Formation: Reacts rapidly and exothermically with primary and secondary amines to form stable amide bonds. This is the most common application, used to attach the linker to amine-containing biomolecules, drug candidates, or surfaces.

-

Ester Formation: Reacts with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form a different ester. The base is required to scavenge the HCl byproduct.

-

Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Secondary Reactions of the Ethyl Ester Moiety

The ethyl ester can be modified after the acyl chloride has been reacted.

-

Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, LiOH) followed by acidic workup cleaves the ester to reveal a terminal carboxylic acid. This new functional group can then be used for a second conjugation step, for example, via carbodiimide chemistry (e.g., EDC/NHS).

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application as a Heterobifunctional Linker in Drug Development

This molecule is an exemplary heterobifunctional linker, a critical component in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Caption: Strategic application as a heterobifunctional linker.

This sequential approach allows for the precise and controlled assembly of complex bioconjugates, where the six-carbon chain acts as a flexible spacer to ensure that the conjugated moieties can function independently without steric hindrance.

Section 4: Safety, Handling, and Storage

Due to its high reactivity, particularly its reaction with water, proper handling of this compound is paramount for both experimental success and personal safety.

Hazard Identification

The compound is classified with multiple hazards:

-

H318: Causes serious eye damage. [6]

-

Moisture Sensitive: Reacts with water, releasing corrosive hydrochloric acid gas.[2][7]

| Hazard Pictogram | Signal Word |

| Danger |

Protocol for Safe Handling and Use

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to control exposure to vapors and the HCl gas produced upon contact with moisture.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times.[6] This includes:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat.

-

-

Inert Atmosphere Operations: When transferring or reacting the compound, use an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[2] Use oven-dried glassware and syringe techniques for transfers.

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[7]

Storage and Disposal

-

Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] The product should be stored under an inert gas atmosphere to maintain its quality.[2] Use of a corrosive-resistant container is recommended.[2]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Unused material can be slowly quenched by adding it to a stirred, cooled solution of sodium bicarbonate.

First Aid Measures

Immediate action is required in case of exposure:

-

Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[6][8]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][8]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemtrade. This compound SDS. [Link]

- Google Patents. JPH09157220A - Production of adipic acid monomethyl ester.

-

Alkali Scientific. Ethyl 6-hydroxyhexanoate, 1 X 50 g (374806-50G). [Link]

-

Wikipedia. Adipoyl chloride. [Link]

-

LookChem. Ethyl 6-chlorohexanoate. [Link]

-

Mol-Instincts. 111-50-2 Adipoyl chloride. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

- Google Patents.

-

PubChem. Ethyl 6-hydroxyhexanoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]

- Google Patents.

-

ChemSynthesis. ethyl 6-chloro-6-oxohexanoate. [Link]

-

ResearchGate. NMR spectra of ethyl hexanoate. [Link]

-

LabSolutions. This compound. [Link]

-

Chembeasy. This compound. [Link]

-

NIST. Hexanoic acid, ethyl ester. WebBook. [Link]

-

University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound | 14794-32-2 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C9H15ClO3 | CID 543232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound [chemdict.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Adipoyl chloride | 111-50-2 [chemicalbook.com]

- 8. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-(chloroformyl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(chloroformyl)hexanoate is a bifunctional organic molecule that serves as a key intermediate in a variety of chemical syntheses. Its structure, incorporating both an ethyl ester and a reactive acyl chloride, makes it a versatile building block, particularly in the pharmaceutical and specialty chemical industries. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside practical guidance on its synthesis, handling, and applications.

Chemical Identity and Structure

-

IUPAC Name: ethyl 7-chloro-7-oxoheptanoate[1]

-

Synonyms: 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl 7-chloro-7-oxoheptanoate[2][3][4]

-

CAS Number: 14794-32-2[1]

-

Molecular Formula: C₉H₁₅ClO₃[5]

-

Molecular Weight: 206.67 g/mol [5]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state of this compound is a colorless to light yellow clear liquid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 141 °C at 17.5 mmHg | [6] |

| Density | 1.08 g/cm³ at 20°C | [2] |

| Refractive Index | 1.44 | [2] |

| Flash Point | 93 °C | [2] |

| Purity | >97.0% (GC) | [2] |

Solubility:

Being an acyl chloride, this compound is expected to be soluble in a range of common organic solvents such as ethers, chloroform, and other non-polar to moderately polar aprotic solvents.[7] It is reactive with protic solvents like water and alcohols. Due to its reactivity, it is crucial to use anhydrous solvents for any reactions or dilutions. It is important to note that it decomposes rapidly in water.[7]

Spectroscopic Data and Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

-

A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

-

A quartet corresponding to the methylene protons of the ethyl group (~4.1 ppm).

-

Multiple signals in the aliphatic region (~1.4-2.9 ppm) corresponding to the methylene protons of the hexanoate backbone. The protons alpha to the carbonyl groups will be the most downfield shifted.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The PubChem database contains a reference spectrum for this compound.[1] The expected chemical shifts are:

-

A signal for the methyl carbon of the ethyl group (~14 ppm).

-

A signal for the methylene carbon of the ethyl group (~60 ppm).

-

Several signals for the methylene carbons of the hexanoate chain (~24-34 ppm).

-

A signal for the ester carbonyl carbon (~173 ppm).

-

A signal for the acyl chloride carbonyl carbon (~173 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the two carbonyl functional groups present in the molecule.

-

Acyl Chloride C=O Stretch: A strong absorption band is expected in the region of 1800 cm⁻¹.

-

Ester C=O Stretch: A strong absorption band is expected around 1735 cm⁻¹.[8]

-

C-O Stretch: A signal corresponding to the C-O single bond of the ester will be present in the 1300-1000 cm⁻¹ region.[9]

PubChem provides a vapor phase IR spectrum for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The PubChem database contains a GC-MS spectrum for this compound.[1] Key expected fragments would include:

-

The molecular ion peak (M+).

-

A peak corresponding to the loss of the chlorine atom.

-

A peak corresponding to the loss of the ethoxy group from the ester.

-

The acylium ion (R-C=O⁺) is often a prominent peak for acyl chlorides.

Synthesis and Purification

A common synthetic route to this compound involves the reaction of monoethyl adipate with a chlorinating agent. A patented method describes the use of bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[10]

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification:

Fractional distillation under reduced pressure is the standard method for purifying liquid acyl chlorides like this compound.[11][12] This technique separates the product from unreacted starting materials and byproducts.

Safe Handling and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification:

-

Combustible liquid.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from moisture, heat, sparks, and open flames.[9]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Storage:

-

Store in a tightly sealed, corrosion-resistant container.[2][4]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store under an inert gas.[2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Neutralize small spills with a suitable absorbent material and dispose of as hazardous waste.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the sequential or simultaneous reaction at both the acyl chloride and ester functionalities.

-

Linker Moiety: It can be used as a linker to connect different molecular fragments, for example, in the synthesis of prodrugs or bioconjugates.

-

Building Block for Heterocycles: The reactive acyl chloride can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a precursor for more complex molecules that may have therapeutic activity.[13][14] For instance, it is an important intermediate in the synthesis of Thioctic Acid (alpha-lipoic acid), a potent antioxidant.[10]

Experimental Protocols

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in various anhydrous organic solvents.

-

To a dry test tube, add approximately 0.1 mL of this compound.

-

Add the test solvent (e.g., anhydrous diethyl ether, tetrahydrofuran, dichloromethane) dropwise, with gentle agitation after each addition.

-

Continue adding the solvent up to a total volume of 3 mL.

-

Observe for complete dissolution (a clear, homogenous solution).

-

Record the solubility as "soluble," "partially soluble," or "insoluble."

Caption: Workflow for the qualitative determination of solubility.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and spectroscopic properties. Its reactivity, particularly of the acyl chloride group, necessitates careful handling and storage. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe use in research and development, especially in the synthesis of novel pharmaceutical compounds and other specialty chemicals.

References

- Science Info. (2023, May 25).

- PubChem. Ethyl 6-(Chloroformyl)

- Tokyo Chemical Industry Co., Ltd. (APAC). Ethyl 6-(Chloroformyl)

- Chemguide. An introduction to acyl chlorides (acid chlorides).

- Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides.

- Thermo Fisher Scientific. (2025, October 16).

- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides.

- Chemistry LibreTexts. (2023, January 22).

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

- TCI Chemicals. (2025, May 6).

- The Royal Society of Chemistry.

- Chemguide. Preparation of acyl chlorides (acid chlorides).

- BYJU'S.

- Santa Cruz Biotechnology. Ethyl 6-(chloroformyl)

- Google Patents.

- ChemicalBook.

- TCI Chemicals. Ethyl 6-(Chloroformyl)

- PubChem.

- ResearchGate.

- PubChem.

- Fisher Scientific. This compound 97.0+%, TCI America 5 g | Buy Online.

- Chemistry LibreTexts. (2022, September 24). 21.

- LookChem.

- YouTube. (2017, March 26).

- Reddit. (2023, March 14). Drying agents for Acyl halides : r/OrganicChemistry.

- PubChem. Ethyl 6-(Chloroformyl)

- Mallak Specialties Pvt Ltd.

- The Royal Society of Chemistry.

- Pharma Noble Chem Ltd.

- Google Patents.

- LabSolutions. Ethyl 6-(Chloroformyl)

- Evonik Health Care.

- Tokyo Chemical Industry Co., Ltd. (JP). Ethyl 6-(Chloroformyl)

Sources

- 1. This compound | C9H15ClO3 | CID 543232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. education.com [education.com]

- 3. scribd.com [scribd.com]

- 4. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 14. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

An In-depth Technical Guide to Ethyl 6-(chloroformyl)hexanoate: A Key Bifunctional Linker in Modern Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 6-(chloroformyl)hexanoate, a crucial bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, chemical behavior, and pivotal applications, particularly its role as a versatile linker in the synthesis of complex therapeutic agents.

Core Molecular Profile

This compound is a linear, bifunctional organic compound featuring an ethyl ester at one terminus and a highly reactive acyl chloride at the other. This dual functionality allows for sequential and controlled conjugation to different molecular entities, making it an invaluable tool in chemical biology and medicinal chemistry.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₁₅ClO₃ .[1] Its molecular weight is 206.66 g/mol .[1]

Table 1: Key Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅ClO₃ | [1] |

| Molecular Weight | 206.66 g/mol | [1] |

| CAS Number | 14794-32-2 | [2] |

| IUPAC Name | ethyl 7-chloro-7-oxoheptanoate | [1] |

| Synonyms | 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Adipic acid chloride monoethyl ester, 6-Chlorocarbonyl-hexanoic acid ethyl ester | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 141 °C at 17.5 mmHg | [3] |

| Density | 1.08 g/cm³ | [4] |

| Refractive Index | 1.44 | |

| Sensitivity | Moisture Sensitive | [3] |

The Chemistry of a Bifunctional Linker: Reactivity and Mechanism

The utility of this compound is rooted in the distinct reactivity of its two functional groups. The ethyl ester is relatively stable, while the acyl chloride is a highly reactive electrophile. This reactivity differential is the cornerstone of its function as a linker, enabling the sequential attachment of different molecules.

The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it an excellent target for nucleophilic attack. The general mechanism for its reactions is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that readily react with the acyl chloride group include:

-

Alcohols (R'-OH): to form a new ester.

-

Amines (R'-NH₂): to form an amide bond, a reaction central to its use in bioconjugation.

-

Water (H₂O): leading to hydrolysis back to the carboxylic acid (monoethyl adipate). This is why the compound is moisture-sensitive and must be handled under anhydrous conditions.

This selective reactivity allows a chemist to, for example, first react the acyl chloride with an amine on a protein or a ligand, and then, in a separate step, hydrolyze the ethyl ester to reveal a carboxylic acid for further conjugation.

Synthesis and Characterization

This compound is typically synthesized from Adipic acid monoethyl ester (also known as monoethyl adipate). The conversion of the terminal carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.

Synthetic Pathway

The most common laboratory and industrial synthesis involves the reaction of Adipic acid monoethyl ester with a chlorinating agent. While reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this transformation, a method utilizing bis(trichloromethyl) carbonate, also known as triphosgene, has also been patented.

Caption: Structure of a PROTAC molecule.

The use of simple alkyl linkers, such as those derived from this compound, allows for systematic variation in linker length, which has been shown to be a critical parameter for degradation potency.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount for laboratory safety.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1]It may also cause respiratory irritation. [1]It is moisture-sensitive and will react with water, releasing corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly water and oxidizing agents. The container should be tightly sealed, and it is often recommended to store it under an inert gas atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. * Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous chemical waste according to local regulations. Do not use water to clean up spills.

Conclusion

This compound is more than just a simple chemical reagent; it is a fundamental building block in the construction of sophisticated molecular architectures for therapeutic and research purposes. Its well-defined bifunctional nature, with a highly reactive acyl chloride and a more stable ethyl ester, provides chemists with a reliable tool for controlled, sequential molecular assembly. As research into targeted protein degradation and other bioconjugation strategies continues to expand, the importance of versatile and well-characterized linkers like this compound will undoubtedly continue to grow, solidifying its place in the modern drug discovery toolbox.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543232, this compound. PubChem. Retrieved from [Link]

- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.

- Google Patents. (2008). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

- An, S., et al. (2019). Principles of PROTAC design: a medicinal chemist's perspective. Journal of Medicinal Chemistry, 62(3), 851-866.

- Tureček, F., & Gu, M. (1999). A new look at the mechanism of the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 10(7), 621-630.

- Steinebach, C., et al. (2018).

- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

Sources

Safety and handling of Ethyl 6-(chloroformyl)hexanoate

An In-Depth Technical Guide to the Safe Handling of Ethyl 6-(chloroformyl)hexanoate

Introduction: Understanding the Reagent

This compound (CAS No: 14794-32-2), also known as 6-(Chloroformyl)hexanoic Acid Ethyl Ester or Ethyl 7-Chloro-7-oxoheptanoate, is a bifunctional molecule widely utilized in pharmaceutical synthesis, agrochemical development, and the creation of novel materials.[1] Its utility lies in the two distinct reactive sites: an ester and a highly reactive acyl chloride. The acyl chloride group serves as a potent acylating agent, enabling the formation of amides, esters, and other carbonyl derivatives, making it a valuable building block for introducing a six-carbon aliphatic chain into a target molecule.

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a rigorous and well-informed approach to its handling and safety. As an acyl chloride, it is highly susceptible to hydrolysis and reacts vigorously with nucleophiles. This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures required to work with this compound, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Section 1: Hazard Identification and Analysis

The primary hazards associated with this compound stem from its corrosive nature and its reactivity, particularly with moisture.[2] It is classified under the Globally Harmonized System (GHS) with several key hazard statements that must be understood and respected by all users.

GHS Hazard Classification:

| Hazard Class | Code | Statement |

| Corrosive to Metals | H290 | May be corrosive to metals.[3] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | H318 | Causes serious eye damage.[3][5] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[5][6] |

| Flammability | H227 | Combustible liquid. |

The signal word for this chemical is "Danger" .[3][5] Exposure can lead to severe chemical burns to the skin and eyes, and inhalation of its vapors can cause serious respiratory tract irritation.[5][6] The causality is clear: the acyl chloride moiety reacts exothermically with water (including moisture on the skin, in the eyes, or in the respiratory tract) to produce hydrochloric acid (HCl) and the corresponding carboxylic acid, both of which are corrosive and damaging to tissue.[2]

Section 2: Physicochemical and Reactivity Profile

Understanding the fundamental properties of a chemical is the foundation of its safe handling.

Table of Properties:

| Property | Value |

| CAS Number | 14794-32-2[3] |

| Molecular Formula | C₉H₁₅ClO₃[5] |

| Molecular Weight | 206.67 g/mol |

| Appearance | Liquid |

| Primary Hazards | Corrosive, Irritant, Moisture Sensitive[5] |

Reactivity:

-

With Water/Moisture: Reacts, potentially violently, with water, humidity, or protic solvents to release corrosive hydrogen chloride gas and ethyl hydrogen adipate. This is the most critical reactivity consideration.[2]

-

With Nucleophiles: As a reactive acyl chloride, it will react exothermically with alcohols, amines, and strong bases. These reactions should be controlled, typically by slow addition and cooling.

-

Incompatibilities: Incompatible with strong oxidizing agents, strong bases, alcohols, and water.[1][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A hierarchical approach to safety is paramount. Engineering controls should always be the first line of defense, supplemented by appropriate PPE.

-

Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to control exposure to its corrosive and irritating vapors.[2][3] The ventilation system should be adequate to maintain exposure levels below any established occupational exposure limits. Use of explosion-proof electrical and ventilation equipment is recommended due to its classification as a combustible liquid.[3][7]

-

Personal Protective Equipment (PPE) : The selection of PPE is not merely a suggestion but a requirement for safe handling.[8]

-

Hand Protection : Wear chemical-resistant gloves tested according to standards like EN 374. Nitrile or neoprene gloves are suitable, but one should always check the manufacturer's specific breakthrough time for acyl chlorides.[2][9][10] Double-gloving is a prudent practice.

-

Eye and Face Protection : Chemical splash goggles are mandatory.[10] Given the severe corrosive potential, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during initial container opening.[11]

-

Skin and Body Protection : A flame-retardant lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat should be used. Ensure clothing fully covers the body, and wear closed-toe shoes.[10]

-

Respiratory Protection : If for any reason work cannot be conducted in a functional fume hood, or if aerosols are generated, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[9][11][12]

-

Section 4: Standard Operating Protocol for Safe Handling

The following protocol is a self-validating system designed to minimize risk at each stage of the handling process.

Step 1: Preparation and Pre-Use Inspection

-

Verify the chemical fume hood is operational (check airflow monitor).

-

Ensure an appropriate spill kit, including an acid neutralizer (such as sodium bicarbonate), is immediately accessible.

-

Locate the nearest safety shower and eyewash station and confirm the access path is clear.

-

Don all required PPE (face shield, goggles, lab coat, chemical-resistant gloves).

Step 2: Aliquoting the Reagent

-

Secure the reagent bottle in the fume hood.

-

To mitigate static discharge, ground and bond the container and receiving equipment, especially when transferring larger volumes.[9][13]

-

Slowly and carefully open the container. Be aware that pressure may have built up due to slight decomposition, which can release HCl gas.

-

Use clean, dry glassware for the transfer. The presence of residual moisture can initiate a vigorous reaction inside the transfer vessel.

-

Transfer the required amount using a glass syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.

-

Once the transfer is complete, securely recap the main reagent bottle, ensuring the cap liner is intact and provides a tight seal. Purge the headspace with inert gas before sealing for long-term storage.[3]

Step 3: Post-Handling and Cleanup

-

Wipe down the exterior of the reagent bottle with a dry cloth if necessary.

-

Decontaminate any used glassware by slowly quenching with a suitable solvent (e.g., isopropanol) in the fume hood before washing.

-

Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

-

Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9]

Caption: Workflow for Safe Handling of this compound.

Section 5: Storage and Waste Disposal

Storage: Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[1][2][13]

-

Moisture Protection: The compound is moisture-sensitive. It must be stored in a tightly sealed container, preferably under an inert gas like nitrogen or argon, to prevent hydrolysis.[3]

-

Container: Keep only in the original, corrosive-resistant container.[3]

-

Security: Store in a locked cabinet or area with restricted access.[3][14]

Waste Disposal:

-

All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.[15]

-

Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[6][13]

-

Do not mix with other waste streams.[13] Handle uncleaned containers as you would the product itself.[13]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

| Exposure Route | Action |

| Inhalation | Immediately move the person to fresh air. Keep them at rest in a position comfortable for breathing. Call a POISON CENTER or physician immediately.[3][6][14] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[3][13] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Call a POISON CENTER or physician immediately.[3][14] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[3] Seek immediate medical attention. |

Spill Management Protocol: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible).

Caption: Emergency Spill Response Workflow.

Conclusion